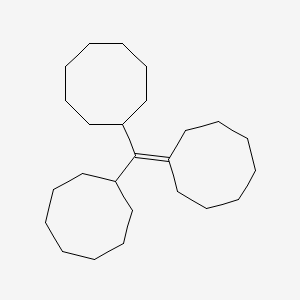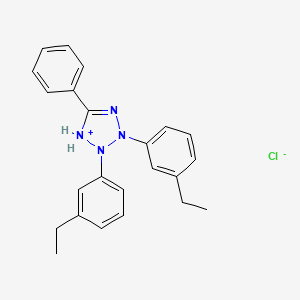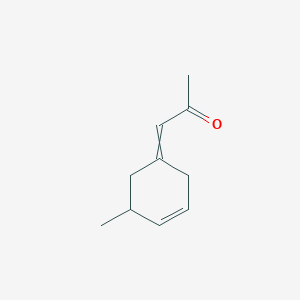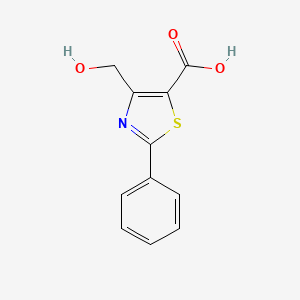
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a selenoxanthene core, which is a selenium-containing heterocycle, and a benzenesulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the selenoxanthene core. This can be achieved through the reaction of phenylselenium chloride with a suitable aromatic compound under controlled conditions. The resulting selenoxanthene intermediate is then chlorinated to introduce the chloro group at the 2-position.
The final step involves the sulfonation of the chlorinated selenoxanthene with benzenesulfonamide. This reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenoxanthene core can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the chloro group or to modify the sulfonamide group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Dechlorinated or modified sulfonamide derivatives.
Substitution: Various substituted selenoxanthene derivatives.
Scientific Research Applications
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Mechanism of Action
The mechanism of action of N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to the disruption of pH regulation in cancer cells, ultimately inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their core structures.
Selenoxanthene derivatives: Compounds with similar selenoxanthene cores but different substituents.
Uniqueness
N-(2-Chloro-9-phenyl-9H-selenoxanthen-9-yl)benzenesulfonamide is unique due to the combination of its selenoxanthene core and benzenesulfonamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88048-95-7 |
|---|---|
Molecular Formula |
C25H18ClNO2SSe |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
N-(2-chloro-9-phenylselenoxanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H18ClNO2SSe/c26-19-15-16-24-22(17-19)25(18-9-3-1-4-10-18,21-13-7-8-14-23(21)31-24)27-30(28,29)20-11-5-2-6-12-20/h1-17,27H |
InChI Key |
HMLYSKJMCNCVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3[Se]C4=C2C=C(C=C4)Cl)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
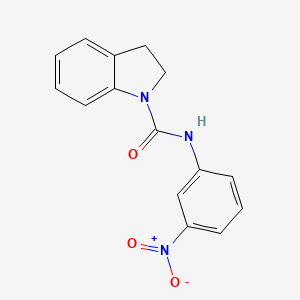

![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)

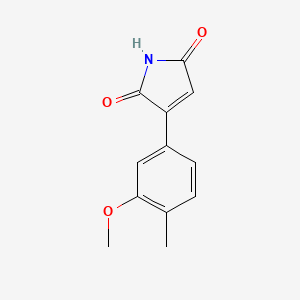
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

